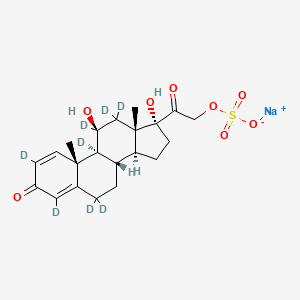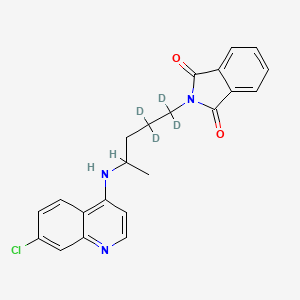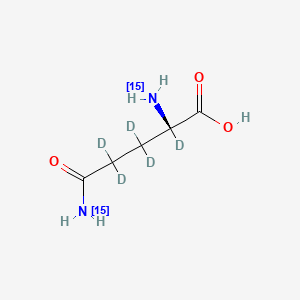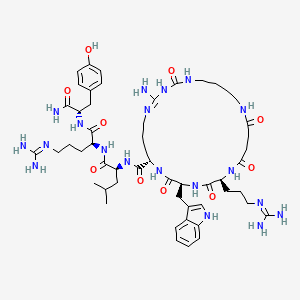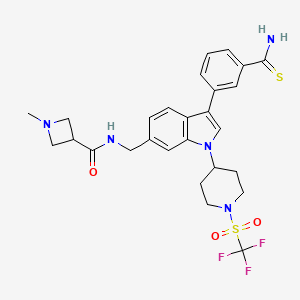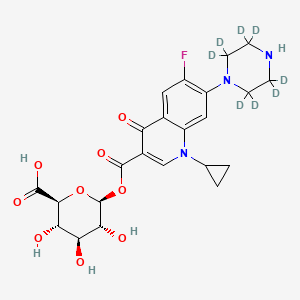
Perindoprilat-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perindoprilat-d4 is a deuterated form of Perindoprilat, an active metabolite of the prodrug Perindopril. Perindoprilat is a potent angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in scientific research due to its stable isotope labeling, which aids in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perindoprilat-d4 involves the incorporation of deuterium atoms into the Perindoprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of Perindoprilat using deuterium gas in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure the incorporation of deuterium atoms at specific positions within the molecule. The final product is then purified using techniques such as chromatography to achieve the desired level of purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Perindoprilat-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at specific positions within the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to the formation of various substituted this compound derivatives .
Scientific Research Applications
Perindoprilat-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Perindoprilat in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Perindoprilat.
Drug Development: Used in the development of new drugs by providing insights into the pharmacokinetics and metabolism of potential drug candidates.
Analytical Chemistry: Employed as an internal standard in various analytical techniques such as mass spectrometry and chromatography
Mechanism of Action
Perindoprilat-d4 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that regulates blood pressure and fluid balance. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This mechanism involves the renin-angiotensin-aldosterone system, which plays a crucial role in cardiovascular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Enalaprilat: Another angiotensin-converting enzyme inhibitor with similar pharmacological properties.
Lisinopril: A non-sulfhydryl angiotensin-converting enzyme inhibitor used in the treatment of hypertension and heart failure.
Ramiprilat: The active metabolite of Ramipril, also an angiotensin-converting enzyme inhibitor.
Uniqueness of Perindoprilat-d4
This compound is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking in biological systems. This feature distinguishes this compound from other similar compounds and makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C17H28N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1/i2D3,10D |
InChI Key |
ODAIHABQVKJNIY-NREMRFMJSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)O |
Canonical SMILES |
CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



